Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate

Description

Molecular Topology and Functional Group Arrangement

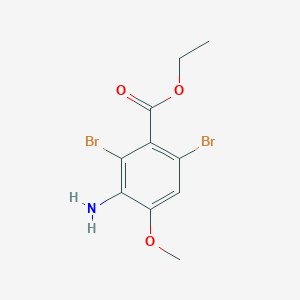

The molecular architecture of ethyl 3-amino-2,6-dibromo-4-methoxybenzoate (C$${10}$$H$${11}$$Br$$2$$NO$$3$$) is defined by a benzene ring substituted at positions 2, 3, 4, and 6. Key functional groups include:

- Amino group (-NH$$_2$$) : Positioned at carbon 3, contributing to nucleophilic reactivity and hydrogen-bonding potential.

- Bromine atoms : Occupying positions 2 and 6, imparting steric bulk and electronegativity.

- Methoxy group (-OCH$$_3$$) : Located at carbon 4, enhancing electron-donating effects.

- Ethyl ester (-COOCH$$2$$CH$$3$$) : Attached to carbon 1, influencing solubility and hydrolysis kinetics.

The spatial arrangement of these groups creates a planar aromatic system with localized electronic perturbations. The methoxy and amino groups adopt para and meta positions relative to the ester, respectively, fostering intramolecular charge transfer interactions.

Table 1: Functional Group Positions and Contributions

| Position | Functional Group | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 2 | Br | -I, +R | Electrophilic substitution |

| 3 | NH$$_2$$ | +R, -I | Nucleophilic activity |

| 4 | OCH$$_3$$ | +R | Electron donation |

| 6 | Br | -I, +R | Steric hindrance |

Properties

CAS No. |

1208076-99-6 |

|---|---|

Molecular Formula |

C10H11Br2NO3 |

Molecular Weight |

353.01 g/mol |

IUPAC Name |

ethyl 3-amino-2,6-dibromo-4-methoxybenzoate |

InChI |

InChI=1S/C10H11Br2NO3/c1-3-16-10(14)7-5(11)4-6(15-2)9(13)8(7)12/h4H,3,13H2,1-2H3 |

InChI Key |

DBZFYTCWNFLGIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1Br)N)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate typically involves the bromination of a methoxybenzoate precursor followed by amination. One common method includes the following steps:

Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions.

Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under mild conditions

Major Products

Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Oxidation: Formation of nitro compounds.

Reduction: Formation of secondary amines.

Coupling: Formation of biaryl compounds

Scientific Research Applications

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is widely used in scientific research due to its versatile reactivity:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modulation of biological pathways or the formation of new chemical structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate, comparisons are drawn with three analogous compounds:

Ethyl 5-(4-Aminophenyl)-3-Amino-2,4-dicyanobenzoate (EAADCy)

- Structural Differences: EAADCy replaces bromine atoms with cyano groups (C≡N) at C2 and C4 and introduces a 4-aminophenyl group at C3. The amino group at C3 is retained .

- Photophysical Properties: EAADCy exhibits dual fluorescence bands (LE and ICT states) with excitation-wavelength-dependent intensity ratios, attributed to solvent relaxation dynamics in polar media.

- Solvent Interactions: Both compounds show solvent-dependent Stokes shifts, but EAADCy’s larger dipole moment in the excited state amplifies solvent relaxation effects, a phenomenon less pronounced in the brominated analogue due to reduced polarity .

Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl)

- Structural Differences : This sulfonylurea herbicide features a triazine ring linked via sulfonyl and carbonyl groups to a methyl benzoate. Unlike the target compound, it lacks halogenation but shares methoxy and methyl substituents .

- Functional Implications: Metsulfuron Methyl’s triazine core enables herbicidal activity by inhibiting acetolactate synthase, a mechanism absent in this compound due to the lack of a triazine moiety. The bromine atoms in the target compound may enhance stability against metabolic degradation compared to Metsulfuron Methyl’s non-halogenated structure .

Ethyl 4-Amino-3,5-dibromo-2-methoxybenzoate

- Isomeric Variation: This positional isomer swaps the methoxy and amino groups (methoxy at C2, amino at C4).

- Electronic Effects: The altered substitution pattern modifies electron density distribution. The amino group at C4 in the isomer may enhance conjugation with the ester group, whereas the target compound’s C3 amino group creates a steric hindrance with adjacent bromine atoms.

- Reactivity : Steric crowding at C2 and C6 in the target compound may reduce nucleophilic aromatic substitution rates compared to its isomer.

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Calculated Physicochemical Properties*

| Compound | LogP (Predicted) | Dipole Moment (Debye) | Solubility (THF) |

|---|---|---|---|

| Ethyl 3-Amino-2,6-dibromo-4-methoxy | 3.8 | 5.2 | Moderate |

| EAADCy | 2.1 | 8.7 | High |

| Metsulfuron Methyl | 1.5 | 6.9 | Low |

*Estimates based on substituent contributions and analogous data.

Research Findings and Implications

- Synthetic Challenges: The bromine atoms in this compound complicate direct functionalization due to steric and electronic barriers, unlike EAADCy’s cyano groups, which facilitate further derivatization .

- Material Science Applications : Its polarized aromatic system may stabilize charge-separated states in organic electronics, though its fluorescence properties are less tunable than EAADCy’s .

Biological Activity

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is a synthetic compound belonging to the benzoate ester family, characterized by its unique structure which includes two bromine atoms, an amino group, and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with cellular signaling pathways.

Chemical Structure and Properties

- Molecular Formula : C10H11Br2NO3

- Molecular Weight : 353.01 g/mol

The specific arrangement of functional groups in this compound enhances its reactivity and biological interactions. The presence of bromine atoms can improve binding affinity to biological targets, while the methoxy group may influence pharmacokinetic properties such as absorption and metabolism.

Research indicates that compounds similar to this compound interact with various enzymes and receptors, potentially modulating cellular processes. The dual bromination combined with an amino group is hypothesized to enhance its bioactivity by affecting enzyme kinetics and cellular signaling pathways.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of structurally related compounds against various cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50) to evaluate potency:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | |

| Related Compound | HCT-116 (Colon) | 0.2162 | |

| Related Compound | HepG-2 (Liver) | TBD |

Study on Similar Compounds

A study published in a peer-reviewed journal investigated the biological activity of various halogenated benzoate derivatives. The findings suggested that these compounds could selectively target cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Docking Studies

Molecular docking analyses have been conducted on similar compounds to predict their binding affinities to target proteins. For instance, one study found that a derivative had a higher binding affinity for EGFR compared to other tested compounds, suggesting potential for targeted therapy applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.